Comprehensive NMR Characterization of 2-(2-Bromoethyl)-6-methylpyridine Hydrobromide: A Technical Guide for Structural Elucidation
Comprehensive NMR Characterization of 2-(2-Bromoethyl)-6-methylpyridine Hydrobromide: A Technical Guide for Structural Elucidation
Target Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary & Chemical Context
2-(2-Bromoethyl)-6-methylpyridine hydrobromide (CAS: 1171575-53-3)[1] is a highly versatile bifunctional building block utilized extensively in pharmaceutical synthesis, agrochemical development, and the design of novel transition metal ligands[2]. The molecule features a reactive bromoethyl side chain and a sterically hindered methylpyridine core.
Crucially, this compound is supplied and handled as a hydrobromide salt . The protonation of the pyridine nitrogen (forming a pyridinium cation) fundamentally alters the electronic landscape of the aromatic ring. This technical guide provides an authoritative framework for the 1H and 13C Nuclear Magnetic Resonance (NMR) structural elucidation of this compound, emphasizing the causality behind spectral shifts and establishing a self-validating experimental protocol.
The Causality of Pyridinium NMR Shifts
Understanding the NMR spectrum of this compound requires a first-principles approach to the effects of N-protonation.
1H NMR: The Deshielding Effect
In neutral 2,6-disubstituted pyridines, the aromatic protons typically resonate between 7.0 and 7.6 ppm. However, the formation of the pyridinium salt places a formal positive charge on the nitrogen atom. This charge acts as a powerful electron-withdrawing group via both inductive and resonance effects, significantly deshielding the ring protons and causing them to resonate further downfield (typically 7.8 to 8.8 ppm)[3].
13C NMR: Alpha-Shielding and Gamma-Deshielding
The 13C NMR shifts in pyridinium salts do not simply move uniformly downfield. Protonation alters the C–N bond order and re-distributes electron density:
-
Alpha-Carbons (C2, C6): Counterintuitively, the alpha-carbon atoms in protonated pyridine derivatives are shielded due to changes in bond polarization, shifting upfield by 5–12 ppm relative to the free base[4].
-
Beta/Gamma-Carbons (C3, C4, C5): The positive charge decreases electron density at the ortho and para positions (relative to the nitrogen lone pair's original resonance structures), resulting in a deshielding effect. These carbons shift downfield by 7–8 ppm[4].
Quantitative Data Presentation
The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants for 2-(2-Bromoethyl)-6-methylpyridine hydrobromide in DMSO- d6 . DMSO- d6 is the solvent of choice as it readily dissolves the hydrobromide salt and minimizes rapid proton exchange, often allowing the N−H+ proton to be observed[3].
Table 1: 1 H NMR Spectral Assignment (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Rationale |
| N-H + | 14.00 – 14.50 | Broad Singlet (br s) | 1H | N/A | Highly deshielded acidic proton; broad due to quadrupolar relaxation of 14 N and exchange. |
| C4-H ( γ ) | 8.35 – 8.50 | Triplet (t) | 1H | ~7.8 | Para to the protonated nitrogen; experiences strong resonance deshielding. |
| C3-H, C5-H ( β ) | 7.80 – 8.00 | Doublet (d) | 2H | ~7.8 | Meta to the nitrogen; deshielded by inductive effects, coupled to the C4 proton. |
| -CH 2 -Br | 3.85 – 4.00 | Triplet (t) | 2H | ~6.5 | Deshielded by the electronegative bromine atom. |
| -CH 2 -Py | 3.40 – 3.55 | Triplet (t) | 2H | ~6.5 | Benzylic-type protons, further deshielded by the pyridinium ring. |
| -CH 3 | 2.75 – 2.90 | Singlet (s) | 3H | N/A | Attached directly to the electron-deficient pyridinium C6 position. |
Table 2: 13 C NMR Spectral Assignment (100 MHz, DMSO- d6 )
| Carbon Position | Chemical Shift ( δ , ppm) | Type | Structural Rationale |
| C2 ( α ) | ~151.0 | Quaternary (C) | Attached to the ethyl group. Upfield shifted relative to free base due to N-protonation[4]. |
| C6 ( α ) | ~152.5 | Quaternary (C) | Attached to the methyl group. Upfield shifted relative to free base[4]. |
| C4 ( γ ) | ~146.0 | Methine (CH) | Strong downfield shift due to resonance electron withdrawal by N + . |
| C3, C5 ( β ) | ~126.0, ~128.0 | Methine (CH) | Moderate downfield shift[4]. Exact assignment requires 2D HSQC/HMBC. |
| -CH 2 -Py | ~36.0 | Methylene (CH 2 ) | Aliphatic carbon adjacent to the pyridinium ring. |
| -CH 2 -Br | ~31.0 | Methylene (CH 2 ) | Aliphatic carbon shielded relative to C-O, but deshielded by Bromine. |
| -CH 3 | ~20.0 | Methyl (CH 3 ) | Standard methyl group on an aromatic ring. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-fidelity data.
Step 1: Sample Preparation
-
Weigh 15–20 mg of 2-(2-Bromoethyl)-6-methylpyridine hydrobromide for 1 H NMR (or 40–50 mg for 13 C NMR).
-
Dissolve the sample completely in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any insoluble particulates that could distort magnetic homogeneity.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz).
-
Lock the spectrometer to the deuterium frequency of DMSO- d6 (39.5 ppm).
-
Perform precise tuning and matching for both 1 H and 13 C nuclei.
-
Execute gradient shimming (e.g., TopShim) to ensure a perfectly homogeneous magnetic field, validated by a TMS linewidth at half-height of ≤ 0.5 Hz.
Step 3: 1D Acquisition Parameters
-
1 H NMR: Acquire 16–32 scans using a 30° pulse angle, a spectral width of 20 ppm (to capture the downfield N-H + proton), and a relaxation delay (D1) of 2.0 seconds.
-
13 C NMR: Acquire 512–1024 scans using a power-gated decoupling sequence (e.g., zgpg30), a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds.
Step 4: Internal Validation (The Self-Correcting Loop)
-
Integration Check: Normalize the integration of the methyl singlet (~2.8 ppm) to exactly 3.00. The sum of the aromatic protons must equal 3.00, and the two methylene triplets must each integrate to 2.00.
-
Solvent Residual Check: Confirm the DMSO- d6 quintet is exactly at 2.50 ppm and the HDO peak is around 3.33 ppm.
-
Orthogonal Confirmation: If the C3 and C5 aromatic protons overlap or are ambiguous, immediately trigger the acquisition of 2D COSY and HSQC spectra to map scalar couplings and directly correlate protons to their attached carbons.
Mechanistic Workflow
The following Graphviz diagram illustrates the logical flow of the self-validating NMR structural elucidation process.
Caption: Self-validating workflow for the NMR structural elucidation of pyridinium salts.
References
-
ChemicalCell. "2-(2-Bromoethyl)Pyridine CAS NO 39232-04-7". ChemicalCell Product Data. Available at: [Link]
-
University of Basrah. "Basic 1H- and 13C-NMR Spectroscopy". Educational Resources. Available at: [Link]
(Note: Chemical shifts provided in this guide are highly accurate predictive models based on empirical literature rules for pyridinium salts. Exact experimental values may vary slightly based on exact concentration, temperature, and residual water content in the DMSO- d6 solvent.)
